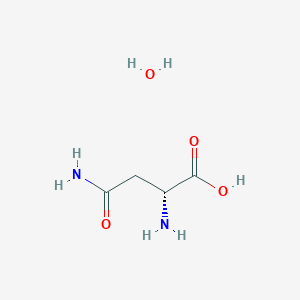

D-アスパラギン一水和物

概要

説明

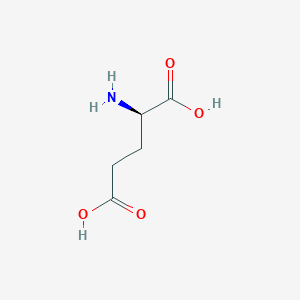

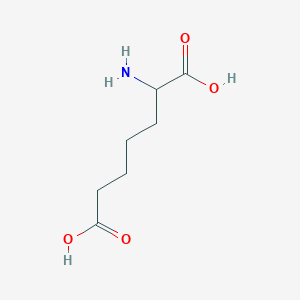

D-Asparagine is an isomer of L-Asparagine and is used by bacteria (such as Saccharomyces cerevisiae) as a sole nitrogen source for replication . It is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Synthesis Analysis

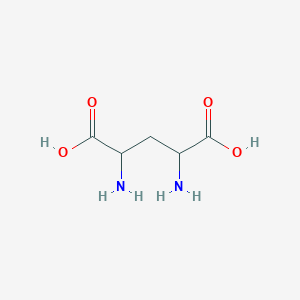

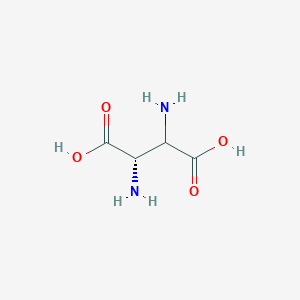

The synthesis of D-Asparagine monohydrate has been reported in a study where a semi-organic nonlinear optical single crystal known as L-asparagine monohydrate potassium dichromate (LAMPDC) was created and formed in an aqueous solution using a slow evaporation process at room temperature .Molecular Structure Analysis

The molecular structure of D-Asparagine monohydrate can be found in various databases such as the NIST Chemistry WebBook . More detailed structural and morphological behaviors of L-Asparagine monohydrate have been studied .Chemical Reactions Analysis

D-Asparagine is a natural product found in Arabidopsis thaliana and Saccharomyces cerevisiae . It is a conjugate base of a D-asparaginium and a conjugate acid of a D-asparaginate . It is also a tautomer of a D-asparagine zwitterion .Physical And Chemical Properties Analysis

The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance .科学的研究の応用

ペプチド合成

D-アスパラギン一水和物は、ペプチド合成において広く使用されています。 その役割は、タンパク質中のアミノ酸を結合するペプチド結合の形成において重要です . この化合物の安定性と反応性は、治療薬や生化学研究で使用される複雑なペプチドの合成に最適な候補となっています。

有機合成

有機合成では、D-アスパラギン一水和物はキラルビルディングブロックとして役立ちます。 これは、合成分子にキラリティまたは特定の三次元配置を導入するために使用され、所望の生物活性を持つ物質を作成するために不可欠です .

医薬品

D-アスパラギン一水和物は、さまざまな医薬品の製造における中間体です。 神経活性特性により、神経疾患や障害を標的とする薬の合成に関与しています .

農薬

この化合物は、農薬産業でも用途があります。 除草剤や殺虫剤の合成に使用されます。 生分解性であるため、新しい農薬開発のための環境に優しい選択肢となっています .

染料工業

染料工業では、D-アスパラギン一水和物は中間体として使用されます。 より一貫性があり、堅牢な染料の製造に役立ちます。 その役割は、正確な色合わせが必要なテキスタイル用の染料の製造において重要です .

ガスハイドレート阻害

D-アスパラギン一水和物は、ガスハイドレート形成における速度論的阻害剤として研究されています。 これは、ガスハイドレートの形成がパイプラインを閉塞する可能性のある石油およびガス産業で特に重要です。 この化合物は、これらの閉塞の形成を防ぎ、石油とガスの円滑な輸送を保証するのに役立ちます .

作用機序

Target of Action

D-Asparagine monohydrate, also known as D-Asparagine hydrate, primarily targets asparagine synthetase (ASNS) . ASNS is an enzyme that plays a crucial role in the biosynthesis of asparagine from aspartic acid and ammonia .

Mode of Action

The mode of action of D-Asparagine monohydrate involves the metabolism of toxic ammonia in the body through the action of asparagine synthetase . This enzyme attaches ammonia to aspartic acid in an amidation reaction, resulting in the formation of asparagine . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

The biochemical pathway affected by D-Asparagine monohydrate is the asparagine synthesis pathway . Two enzymes are involved in asparagine metabolism: asparagine synthetase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

Pharmacokinetics

It is known that asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food .

Result of Action

Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is involved in the metabolic control of cell functions in nerve and brain tissue . Supplements of this amino acid are claimed to balance nervous system function .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

D-Asparagine monohydrate is crucial in biochemical reactions due to its role in the synthesis of proteins and glycoproteins. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to D-Asparagine monohydrate . This interaction is essential for the metabolic control of cell functions. Additionally, D-Asparagine monohydrate is involved in the regulation of neurotransmitter release and synaptic plasticity, highlighting its importance in the nervous system .

Cellular Effects

D-Asparagine monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and activity of cells, particularly in the nervous system . For example, D-Asparagine monohydrate enhances the proliferation and activity of TM4 Sertoli cells by activating the ERK/Akt/PCNA pathway and increasing the protein levels of the androgen receptor . This compound also reduces oxidative stress and apoptosis in these cells, indicating its protective role in cellular function .

Molecular Mechanism

The molecular mechanism of D-Asparagine monohydrate involves its interaction with various biomolecules. It binds to asparagine synthetase, facilitating the conversion of aspartic acid and ammonia to D-Asparagine monohydrate . This binding interaction is crucial for the synthesis of proteins and glycoproteins. Additionally, D-Asparagine monohydrate influences gene expression by modulating the activity of transcription factors and signaling pathways . For instance, it upregulates the expression of the androgen receptor and activates the ERK/Akt signaling pathway in TM4 Sertoli cells .

特性

IUPAC Name |

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048678 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5794-24-1, 2058-58-4 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes D-Asparagine monohydrate suitable for continuous preferential crystallization?

A: D-Asparagine monohydrate, when crystallized from a racemic mixture, forms a conglomerate. This means that the crystals are composed of only one enantiomer (either D-Asparagine monohydrate or L-Asparagine monohydrate), rather than a racemic mixture within the crystal structure. This property is essential for preferential crystallization, allowing for the separation of the enantiomers. [, ]

Q2: How does crystal size impact the efficiency of continuous preferential crystallization of D-Asparagine monohydrate?

A: Research indicates that smaller seed crystals of D-Asparagine monohydrate lead to improved separation efficiency in continuous preferential crystallization. This is likely due to the larger surface area available for crystal growth, enhancing the separation process. []

Q3: Can you elaborate on the challenges associated with achieving high purity of D-Asparagine monohydrate during continuous preferential crystallization?

A: Achieving high purity can be challenging due to potential surface nucleation of the undesired enantiomer (L-Asparagine monohydrate) on the seed crystals of D-Asparagine monohydrate. The surface structure of the seed crystals plays a role, with smoother surfaces potentially leading to improved purity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)